5-Acetamino-2-benzoxazolinone
Description
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
N-(2-oxo-3H-1,3-benzoxazol-5-yl)acetamide |
InChI |
InChI=1S/C9H8N2O3/c1-5(12)10-6-2-3-8-7(4-6)11-9(13)14-8/h2-4H,1H3,(H,10,12)(H,11,13) |
InChI Key |
NVBJVKSEBHBFIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)OC(=O)N2 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
5-Acetamino-2-benzoxazolinone exhibits a range of biological activities that make it a candidate for therapeutic applications:
- Antioxidant Properties : The compound has been shown to possess significant antioxidant capabilities, which are crucial for protecting cells from oxidative damage caused by free radicals. This property is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .
- Antimicrobial Activity : Research indicates that derivatives of benzoxazolinone, including 5-acetamino-2-benzoxazolinone, demonstrate antibacterial and antifungal activities. In vitro studies have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .
- Analgesic and Anti-inflammatory Effects : Studies have highlighted the analgesic and anti-inflammatory properties of benzoxazolinone derivatives. These effects are beneficial in treating conditions such as arthritis and other inflammatory diseases .
Synthesis and Derivatives
The synthesis of 5-acetamino-2-benzoxazolinone can be achieved through various chemical reactions involving benzoxazolinone precursors. The development of derivatives has expanded its applicability in medicinal chemistry.
| Derivative | Biological Activity | Reference |
|---|---|---|
| 5-Chloro-2-benzoxazolinone | Antibacterial | |
| Hydrazones with phenyl rings | Antifungal | |
| 6-Methoxybenzoxazolinone | Antioxidant |
Case Studies
Several studies have documented the efficacy of 5-acetamino-2-benzoxazolinone in clinical settings:
- A study demonstrated that a derivative exhibited significant inhibition of AChE comparable to standard drugs used for Alzheimer's treatment, suggesting its potential as a therapeutic agent for cognitive disorders .
- Another research project highlighted the antibacterial efficacy of synthesized derivatives against common pathogens like Escherichia coli and Staphylococcus aureus, indicating the compound's potential in developing new antibacterial therapies .
Preparation Methods
Reaction Design and Mechanism
The Ugi four-component reaction (Ugi-4CR) offers a one-pot pathway to construct 2-benzoxazolinone scaffolds. As demonstrated in, trichloroacetic acid (1 ), o-aminophenol (2 ), substituted benzaldehydes (3 ), and alkyl isocyanides (4 ) react under mild conditions to form 2-benzoxazolinone derivatives via tandem Ugi condensation and intramolecular haloform cyclization (Scheme 1). For 5-acetamino substitution, 4-nitrobenzaldehyde serves as the aryl component, introducing a nitro group at the C5 position of the benzoxazolinone core.
Key Reaction Steps :
-
Ugi Condensation : o-aminophenol reacts with 4-nitrobenzaldehyde, trichloroacetic acid, and an isocyanide (e.g., cyclohexyl isocyanide) in dimethylformamide (DMF) at room temperature, forming a peptoid intermediate.
-
Haloform Cyclization : Trichloroacetic acid facilitates cyclization through nucleophilic displacement, yielding 5-nitro-2-benzoxazolinone (6a ) with 85–90% efficiency.
Nitro Reduction and Acetylation
The nitro group at C5 is reduced to an amine using catalytic hydrogenation (H₂, Pd/C) in ethanol, followed by acetylation with acetic anhydride in pyridine (Scheme 2).
Optimization Insights :
-
Reduction : Hydrogenation at 50 psi for 4 hours achieves quantitative conversion to 5-amino-2-benzoxazolinone.
-
Acetylation : Excess acetic anhydride (3 equiv) at 80°C for 2 hours ensures complete N-acetylation, yielding 5-acetamino-2-benzoxazolinone with 92% isolated purity.
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, NH), 7.65–7.58 (m, 2H, Ar-H), 7.32–7.25 (m, 2H, Ar-H), 2.08 (s, 3H, CH₃).
-
HRMS : m/z calcd for C₉H₈N₂O₃: 193.0612 [M + H]⁺; found: 193.0615.
Direct Nitration of 2-Benzoxazolinone
Regioselective Nitration
Nitration of 2-benzoxazolinone using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C selectively introduces a nitro group at C5, guided by the electron-withdrawing oxazolinone ring (Scheme 3).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (gradual) |
| HNO₃ Concentration | 90% (v/v) |
| Reaction Time | 6 hours |
| Yield | 78% |
Challenges :
Sequential Functionalization
The nitro intermediate undergoes reduction with iron powder in hydrochloric acid, followed by acetylation analogous to Method 1.
Yield Comparison :
| Step | Yield (%) |
|---|---|
| Nitration | 78 |
| Reduction | 95 |
| Acetylation | 89 |
¹³C NMR (DMSO-d₆) : δ 165.4 (C=O), 155.1 (oxazolinone C=O), 142.3 (C5), 123.8–115.2 (Ar-C).
Smiles Rearrangement and Thiol Activation
Synthesis of 2-Thiobenzoxazole Intermediate
Benzoxazole-2-thiol (4 ) is prepared from o-aminophenol and carbon disulfide in methanol under reflux, as detailed in. Activation with chloroacetyl chloride in DMF introduces a chloroacetamide moiety at the thiol position (Scheme 4).
Smiles Rearrangement and Functionalization
Heating the activated thiol with 5-bromopentylamine HBr (15 ) in toluene induces a Smiles rearrangement, forming a 5-substituted benzoxazole. Subsequent acetylation of the amine sidechain yields the target compound (Scheme 5).
Critical Parameters :
-
Solvent : Toluene > DMF (prevents over-acylation).
Reaction Table :
| Step | Conditions | Yield (%) |
|---|---|---|
| Thiol Activation | DMF, 25°C, 2 h | 88 |
| Smiles Rearrangement | Toluene, 110°C, 6 h | 75 |
| Acetylation | Ac₂O, Py, 80°C, 1 h | 91 |
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Total Yield (%) | Scalability | Regioselectivity |
|---|---|---|---|
| Ugi Condensation | 76 | High | Excellent |
| Direct Nitration | 65 | Moderate | Moderate |
| Smiles Rearrangement | 62 | Low | High |
Q & A
Q. What are the standard synthetic routes for 5-Acetamino-2-benzoxazolinone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation of anthranilic acid derivatives with acetic anhydride under reflux conditions . Optimization includes controlling reaction time (e.g., 1–6 hours for cyclization steps) and temperature (80–100°C). Solvent choice (e.g., THF with HCl for intermediate isolation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acylating agent) significantly impact purity . Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane eluents) is recommended. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via NMR (δ 2.1 ppm for acetamide protons) .
Q. How should researchers handle and store 5-Acetamino-2-benzoxazolinone to ensure stability during experiments?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to moisture and oxidizing agents, as these may induce hydrolysis or side reactions . Use desiccants in storage environments. For handling, wear nitrile gloves, lab coats, and safety goggles. Conduct operations in a fume hood to minimize inhalation risks, and use spill trays to contain accidental releases .
Advanced Research Questions
Q. How can conflicting data on the biological activity of 5-Acetamino-2-benzoxazolinone derivatives be resolved?
- Methodological Answer : Contradictions in bioactivity (e.g., adenosine A2A receptor antagonism vs. inactivity) may arise from structural variations (e.g., substituents at the benzoxazole scaffold) or assay conditions . To address this:
- Perform dose-response curves (0.1–100 μM) across multiple cell lines.
- Validate target engagement via competitive binding assays (e.g., radioligand displacement).
- Analyze metabolite stability (e.g., incubation with liver microsomes) to rule out false negatives from rapid degradation .
Cross-reference results with computational models (docking studies using PDB: 3REJ for adenosine receptors) to correlate activity with molecular interactions .
Q. What analytical strategies are recommended to assess the degradation products of 5-Acetamino-2-benzoxazolinone under extreme pH conditions?
- Methodological Answer : Subject the compound to accelerated stability testing:
- Acidic conditions: 0.1 M HCl at 40°C for 24 hours.
- Alkaline conditions: 0.1 M NaOH at 40°C for 24 hours.
Analyze degradation via LC-MS (Q-TOF instrument, positive ion mode) to identify fragments (e.g., m/z 179 for deacetylated byproducts). Compare with reference standards and quantify degradation kinetics using Arrhenius plots .
Q. How can researchers design derivatives of 5-Acetamino-2-benzoxazolinone to enhance solubility without compromising target affinity?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) at the C-5 or C-7 positions while retaining the acetamide moiety critical for receptor binding .
- Use molecular dynamics simulations (AMBER or GROMACS) to predict solubility (LogP) and binding energy (ΔG).
- Synthesize derivatives via reductive amination or Suzuki coupling, and assess solubility via shake-flask method (aqueous/organic phase partitioning).
Validate affinity via SPR (Biacore) or ITC assays .
Data Contradiction and Validation
Q. What steps should be taken if spectroscopic data (NMR, IR) for 5-Acetamino-2-benzoxazolinone conflict with literature values?
- Methodological Answer :
- Recalibrate instruments using certified standards (e.g., TMS for NMR, polystyrene for IR).
- Verify solvent purity (e.g., deuterated DMSO-d6 for NMR) and sample concentration (10–20 mg/mL).
- Compare data with NIST reference spectra (e.g., NIST Chemistry WebBook entry for benzoxazolinone derivatives) .
- If discrepancies persist, repeat synthesis with alternative reagents to rule out batch-specific impurities .
Experimental Design
Q. What controls are essential when evaluating the environmental toxicity of 5-Acetamino-2-benzoxazolinone in aquatic models?
- Methodological Answer :
- Include negative controls (vehicle-only exposure, e.g., DMSO <0.1%) and positive controls (e.g., 1 mM cadmium chloride for acute toxicity).
- Test multiple concentrations (0.01–10 mg/L) in triplicate across 96-hour exposure periods.
- Measure endpoints like LC50, bioaccumulation factor (BCF), and oxidative stress markers (SOD, CAT activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
